- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidone structure
اسم المنتج:(S)-4-Benzyl-2-oxazolidone
كاس عدد:90719-32-7
وسط:C10H11NO2
ميغاواط:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725
(S)-4-Benzyl-2-oxazolidone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- نواة داخلي: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- مفتاح Inchi: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- ابتسامات: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- برن: 3649667
حساب السمة
- نوعية دقيقة: 177.07900
- النظائر كتلة واحدة: 177.078979
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 2
- تعقيدات: 187
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- إكسلوغ 3: 1.7
- tautomeric العد: 2
- طوبولوجي سطح القطب: 38.3
الخصائص التجريبية
- اللون / الشكل: Powder
- كثيف: 1.1607 (rough estimate)
- نقطة انصهار: 86-88 °C (lit.)
- نقطة الغليان: 398.8°C at 760 mmHg
- نقطة الوميض: 195℃
- انكسار: -14.5 ° (C=5, MeOH)
- معامل توزيع المياه: Insoluble in water.
- بسا: 38.33000
- لوغب: 1.66630
- النشاط البصري: [α]20/D −63°, c = 1 in chloroform
- دوران محددة: -62 º (C=1, CHCl3)
- حساسية: Hygroscopic
- الذوبان: Insoluble in water
(S)-4-Benzyl-2-oxazolidone أمن المعلومات
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H316-H320
- تحذير: P264-P305+P351+P338+P337+P313-P332+P313
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S24/25
- فوكا و رمز:3-10
-
تحديد البضائع الخطرة:
- ظروف التخزين:Inert atmosphere,Room Temperature
- مصطلح خطر:R36/37/38
(S)-4-Benzyl-2-oxazolidone بيانات الجمارك
- رمز النظام المنسق:29349990
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-4-Benzyl-2-oxazolidone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A104875-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 97% | 1000g |
¥1176 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |
(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |
90719-32-7 | 99% | 25g |
¥6391.00 | 2023-06-02 | |
eNovation Chemicals LLC | D401961-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 97% | 500g |
$450 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 99% | 25g |
¥65.0 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
Enamine | EN300-80370-10.0g |
(4S)-4-benzyl-1,3-oxazolidin-2-one |
90719-32-7 | 95.0% | 10.0g |
$32.0 | 2025-02-20 | |
Ambeed | A104875-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
$89.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |
(4S)-4-benzyloxazolidin-2-one |
90719-32-7 | 97% | 250g |
¥ 257.00 | 2023-04-13 | |
eNovation Chemicals LLC | D689970-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
$120 | 2023-09-03 |
(S)-4-Benzyl-2-oxazolidone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
المراجع
- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivativeMolecules, 2014, 19(6), 7429-7439,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
المراجع
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gelTetrahedron Letters, 1998, 39(27), 4869-4870,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Toluene
المراجع
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active AzacyclesOrganic Letters, 2015, 17(10), 2412-2415,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C
المراجع
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanesJournal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
المراجع
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl DerivativesAngewandte Chemie, 2012, 51(22), 5395-5399,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
المراجع
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane
المراجع
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis2009, , ,,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux
المراجع
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethersTetrahedron, 2015, 71(15), 2210-2221,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium methoxide ; 20 min, 135 °C
المراجع
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliariesMolecules, 2011, 16, 8803-8814,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
المراجع
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probeTetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
المراجع
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen BondsJournal of the American Chemical Society, 2009, 131(25), 8748-8749,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C
المراجع
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to TosylacetyleneJournal of Organic Chemistry, 2014, 79(18), 8826-8834,
(S)-4-Benzyl-2-oxazolidone Raw materials
- Ethyl L-phenylalaninate hydrochloride
- L-(-)-Phenylalaninol
- Ethyl 1H-imidazole-1-carboxylate
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone الوثائق ذات الصلة
-
Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543
-
Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329
-
3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050
-
Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886
-
Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746
90719-32-7 ((S)-4-Benzyl-2-oxazolidone) منتجات ذات صلة
- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)
- 58917-85-4(Z-D-Phenylalaninol)
- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 99387-89-0(triflumizole)
- 1617517-85-7(Ethyl 2-chloro-5-methylquinoline-4-carboxylate)
- 2092718-24-4(1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde)
- 1361512-05-1(2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol)
- 1267318-44-4(2-(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2680828-74-2(Benzyl 4-(azepane-1-sulfonyl)piperazine-1-carboxylate)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

نقاء:99%
كمية:1kg
الأسعار ($):159.0